N-{4-[(PROP-2-EN-1-YL)SULFAMOYL]PHENYL}CYCLOBUTANECARBOXAMIDE
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Overview
Description
N-{4-[(PROP-2-EN-1-YL)SULFAMOYL]PHENYL}CYCLOBUTANECARBOXAMIDE is a chemical compound known for its potential applications in medicinal chemistry and pharmacology. It is characterized by the presence of a cyclobutanecarboxamide group attached to a phenyl ring, which is further substituted with a prop-2-en-1-ylsulfamoyl group. This compound is of interest due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(PROP-2-EN-1-YL)SULFAMOYL]PHENYL}CYCLOBUTANECARBOXAMIDE typically involves the reaction of 4-aminophenylcyclobutanecarboxamide with prop-2-en-1-ylsulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(PROP-2-EN-1-YL)SULFAMOYL]PHENYL}CYCLOBUTANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The prop-2-en-1-yl group can be oxidized to form corresponding epoxides or diols.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst can be employed.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination can be used.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-{4-[(PROP-2-EN-1-YL)SULFAMOYL]PHENYL}CYCLOBUTANECARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(PROP-2-EN-1-YL)SULFAMOYL]PHENYL}CYCLOBUTANECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The compound may also modulate receptor activity by binding to receptor sites and altering their conformation .
Comparison with Similar Compounds
Similar Compounds
- N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide
- N-(4-sulfamoylphenyl)cyclobutanecarboxamide
- N-(4-aminophenyl)cyclobutanecarboxamide
Uniqueness
N-{4-[(PROP-2-EN-1-YL)SULFAMOYL]PHENYL}CYCLOBUTANECARBOXAMIDE is unique due to the presence of the prop-2-en-1-ylsulfamoyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
N-[4-(prop-2-enylsulfamoyl)phenyl]cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-2-10-15-20(18,19)13-8-6-12(7-9-13)16-14(17)11-4-3-5-11/h2,6-9,11,15H,1,3-5,10H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RERCQHAKOHMPCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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